molecular formula C25H15N3O B12809211 4-(1H-Phenanthro(9,10-d)imidazol-2-ylimino)-1(4H)-naphthalenone CAS No. 71064-67-0

4-(1H-Phenanthro(9,10-d)imidazol-2-ylimino)-1(4H)-naphthalenone

Cat. No.: B12809211
CAS No.: 71064-67-0
M. Wt: 373.4 g/mol
InChI Key: HECKITLSTNKNJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-Phenanthro(9,10-d)imidazol-2-ylimino)-1(4H)-naphthalenone is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a phenanthroimidazole moiety fused with a naphthalenone core. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Phenanthro(9,10-d)imidazol-2-ylimino)-1(4H)-naphthalenone typically involves multi-step organic reactions. One common method involves the condensation of 1H-phenanthro[9,10-d]imidazole-2-carbaldehyde with 1-naphthylamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Phenanthro(9,10-d)imidazol-2-ylimino)-1(4H)-naphthalenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-(1H-Phenanthro(9,10-d)imidazol-2-ylimino)-1(4H)-naphthalenone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-Phenanthro(9,10-d)imidazol-2-ylimino)-1(4H)-naphthalenone involves its interaction with various molecular targets. In medicinal applications, the compound binds to DNA and serum albumin, potentially interfering with cellular processes and exhibiting antitumor activity. The phenanthroimidazole moiety is believed to play a crucial role in these interactions, facilitating binding through π-π stacking and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Phenanthro[9,10-d]imidazol-2-yl)benzaldehyde
  • 4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol

Uniqueness

Compared to similar compounds, 4-(1H-Phenanthro(9,10-d)imidazol-2-ylimino)-1(4H)-naphthalenone exhibits unique properties due to the presence of the naphthalenone core. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

71064-67-0

Molecular Formula

C25H15N3O

Molecular Weight

373.4 g/mol

IUPAC Name

4-(phenanthro[9,10-d]imidazol-2-ylideneamino)naphthalen-1-ol

InChI

InChI=1S/C25H15N3O/c29-22-14-13-21(17-9-3-4-10-18(17)22)26-25-27-23-19-11-5-1-7-15(19)16-8-2-6-12-20(16)24(23)28-25/h1-14,29H

InChI Key

HECKITLSTNKNJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC(=NC5=CC=C(C6=CC=CC=C65)O)N=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.